1-(4-piperidin-4-ylpiperidin-1-yl)ethanone;hydrochloride
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Overview
Description
1-Acetyl-4,4’-bipiperidine hydrochloride is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Acetyl-4,4’-bipiperidine hydrochloride involves several steps. One common method includes the acetylation of 4,4’-bipiperidine. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-Acetyl-4,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Acetyl-4,4’-bipiperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Acetyl-4,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-Acetyl-4,4’-bipiperidine hydrochloride can be compared with other similar compounds such as 4-Piperidinopiperidine and other bipiperidine derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of 1-Acetyl-4,4’-bipiperidine hydrochloride lies in its specific acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Conclusion
1-Acetyl-4,4’-bipiperidine hydrochloride is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
IUPAC Name |
1-(4-piperidin-4-ylpiperidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-4-12(5-9-14)11-2-6-13-7-3-11;/h11-13H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFVYCPIDPEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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